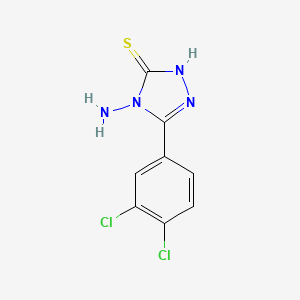

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol

Description

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 3,4-dichlorophenyl group at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities .

The synthesis of this compound typically involves the cyclocondensation of a substituted benzoic acid (e.g., 3,4-dichlorobenzoic acid) with thiocarbohydrazide under high-temperature conditions (190–200°C), followed by purification via recrystallization from ethanol or acetic acid .

Properties

IUPAC Name |

4-amino-3-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c9-5-2-1-4(3-6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNYHFXICBEZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=S)N2N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting intermediate is then cyclized to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antibiotics and antifungal agents .

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of triazole compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders or conditions like hyperlipidemia .

Development of Herbicides and Fungicides

Due to its biological activity, 4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol is being investigated for use in agrochemicals. It has shown potential as a building block in the synthesis of novel herbicides and fungicides that can effectively control agricultural pests while minimizing environmental impact .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for researchers looking to synthesize new materials with specific properties .

Reactivity Profile

The compound can participate in several chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : If nitro groups are present, they can be reduced to amines.

- Substitution : The amino and thiol groups facilitate nucleophilic substitution reactions with various electrophiles .

Case Studies

- Antifungal Activity Study : A study published in PMC demonstrated that derivatives of 4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol exhibited significant antifungal activity against Candida albicans, suggesting its potential use in antifungal therapies .

- Synthesis and Biological Evaluation : Another research highlighted the synthesis of various triazole derivatives from this compound and evaluated their biological activities against multiple cancer cell lines. Results indicated promising anticancer properties linked to structural modifications around the triazole core .

Mechanism of Action

The mechanism of action of 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The biological activity of 1,2,4-triazole-3-thiol derivatives is heavily influenced by the substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Biological Activity

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol (commonly referred to as 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂N₄S |

| Molecular Weight | 233.12 g/mol |

| CAS Number | 93677-89-5 |

| Melting Point | 195 °C (decomposes) |

This compound features a triazole ring which is known for its stability and ability to interact with biological receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent antimicrobial properties. A study evaluating various triazole derivatives against different strains of Candida found that many exhibited greater efficacy than traditional antifungals like fluconazole. Specifically, the synthesized triazole derivatives showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Table: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Amino-5-(3,4-dichlorophenyl) | ≤ 25 | Candida albicans |

| Other Triazole Derivatives | ≤ 25 | Rhodotorula mucilaginosa |

The mechanism of action for these compounds typically involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungal cells .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. In one notable study, several derivatives were tested for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds displayed significant cytotoxic effects, particularly against melanoma cells .

Table: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-5-(3,4-dichlorophenyl) | IGR39 (Melanoma) | 15 |

| Other Derivatives | MDA-MB-231 (Breast Cancer) | 20 |

| Other Derivatives | Panc-1 (Pancreatic Carcinoma) | 25 |

The selectivity of these compounds towards cancer cells was notable, suggesting potential for further development as antitumor agents. The presence of the triazole moiety enhances the pharmacological profile by increasing solubility and receptor affinity .

The biological activities attributed to 4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol can be linked to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The triazole ring acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol and its derivatives?

- Methodology : Microwave-assisted synthesis using alkyl bromides (e.g., bromopropane to bromodecane) in a glycol medium under nucleophilic substitution conditions is highly efficient. This method avoids stoichiometric base requirements and achieves high yields (85–92%) . Structural confirmation requires elemental analysis, H NMR, IR spectroscopy, and chromatographic-mass spectrometry.

- Key Insight : Microwave irradiation reduces reaction time (15–30 minutes) compared to conventional heating .

Q. How is structural characterization performed for triazole-thiol derivatives?

- Methodology : A combination of techniques is essential:

- Elemental analysis confirms stoichiometry.

- H NMR identifies proton environments (e.g., thiol protons at δ 13.5–14.0 ppm).

- IR spectroscopy detects S-H stretches (2550–2600 cm) and triazole ring vibrations (1500–1600 cm) .

- Chromatography-mass spectrometry confirms purity and molecular ion peaks .

Q. What in silico methods are used to predict biological activity during pre-screening?

- Methodology : Molecular docking (AutoDock Vina®) with enzymes (e.g., COX-2 for anti-inflammatory activity) and PM3 semi-empirical quantum chemical calculations. Proteins are sourced from the PDB, and ligands are energy-minimized (RMS gradient <0.01 kcal/mol·Å) .

- Example : Docking scores (E) correlate with S-alkyl chain length; longer chains enhance hydrophobic interactions with enzyme active sites .

Advanced Research Questions

Q. How does the length of the S-alkyl fragment influence biological activity?

- Methodology : Systematic synthesis of derivatives with varying alkyl chains (C1–C10) followed by docking and in vitro assays.

- Findings :

| Alkyl Chain Length | Affinity (E, kcal/mol) | Activity Trend |

|---|---|---|

| Methyl (C1) | -6.2 | Baseline |

| Decyl (C10) | -8.9 | Highest affinity |

| Chains with even carbon numbers show stronger antifungal/anti-inflammatory activity due to optimized hydrophobic interactions . |

Q. What is the role of coordination complexes in modulating pharmacological properties?

- Methodology : Synthesize metal complexes (Ni, Cu, Zn) in alcoholic media. Characterize via UV-Vis, FTIR, and magnetic susceptibility.

- Insight : The triazole-thiol ligand acts as a bidentate donor (via S and NH). Cu complexes adopt square planar geometries, enhancing DNA interaction, while Zn complexes show tetrahedral structures with improved solubility .

Q. What experimental models assess analgesic activity in triazole-thiol derivatives?

- Methodology :

- Acetic acid-induced writhing test : Measures abdominal contractions in rodents (dose: 50 mg/kg).

- Formalin-induced pain model : Evaluates phase I (acute) and phase II (inflammatory) pain responses.

- Results : Derivatives with 2,6-dichlorophenyl substituents reduce writhing by 60–70% vs. control .

Q. How do researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodology : Validate docking results with in vitro assays (e.g., MIC for antifungals). Adjust force field parameters in simulations to better reflect solvation effects.

- Example : A compound predicted to inhibit COX-2 may show weak activity due to off-target binding; cross-validation with SPR or ITC binding assays is critical .

Q. How is antiradical activity evaluated, and what structural features enhance it?

- Methodology : DPPH/ABTS radical scavenging assays at 1×10–1×10 M.

- Key Structures :

- (2-Hydroxybenzylidene)amino substituents yield 88.9% scavenging at 1×10 M.

- Fluorobenzyl groups reduce activity due to electron-withdrawing effects .

Q. How are ADME predictions integrated into early-stage triazole-thiol drug development?

- Methodology : SwissADME or pkCSM platforms predict bioavailability, BBB permeability, and CYP450 interactions.

- Critical Parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.